6-Methyl-2-aminopyridine palladium dichloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-Methyl-2-aminopyridine palladium dichloride has been reported in the literature. For instance, an unsymmetrical 2-(diphenylphosphino) aminobenzothiazole (DPA) was used to synthesize a heterogeneous and recyclable palladium composite through co-doping C3N4 .Chemical Reactions Analysis
The palladium catalyzed cross-coupling reactions are a class of highly successful reactions with applications in organic synthesis . These reactions carry out a coupling of the aryl, vinyl or alkyl halide substrates with different organometallic nucleophiles .Scientific Research Applications
Synthesis of Bioactive Compounds : 6-Methyl-2-aminopyridine derivatives are pivotal in synthesizing bioactive natural products, medicinally important compounds, and organic materials. Their synthesis often involves palladium-catalyzed cross-coupling reactions, showcasing the significance of such palladium complexes in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).
Catalysis in Organic Reactions : Palladium dichloride adducts of 2-aminopyridines, like 6-Methyl-2-aminopyridine palladium dichloride, are used as catalysts in Suzuki-Miyaura cross-coupling reactions. This process is essential for creating various organic compounds, especially in developing pharmaceuticals and agrochemicals (Xu et al., 2017).
Biomedical Applications : Some palladium compounds, including those related to 6-Methyl-2-aminopyridine, have been studied for their potential in treating cancer. They have been observed to influence protein metabolism in the body, which could be crucial for developing new cancer therapies (Polukhova, Ganiev, & Garaev, 2009).
Material Science and Engineering : Palladium complexes with 6-Methyl-2-aminopyridine and its derivatives have been used in the development of new materials. This includes the creation of innovative polymers and catalytic systems, which have applications in various industrial processes (Bugarčić, Petrović, & Zangrando, 2004).
Environmental Catalysis : These compounds are also explored in environmental catalysis, such as in the Suzuki cross-coupling reaction for the synthesis of biaryls, a process important in organic synthesis and pharmaceutical manufacturing (Hu, Dong, Wu, & Wei, 2016).
Future Directions
The future directions of research involving 6-Methyl-2-aminopyridine palladium dichloride could involve its use in the synthesis of N-substituted aminopyridine derivatives . Additionally, the development of new and practical methods for the synthesis of N-benzylaminopyridines, such as the borrowing hydrogen reaction, could be a promising area of research .
properties
IUPAC Name |
6-methylpyridin-2-amine;palladium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH.Pd/c1-5-3-2-4-6(7)8-5;;;/h2-4H,1H3,(H2,7,8);2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGULGVYOKLPTR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N.[Cl-].[Cl-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007881 | |
Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-aminopyridine palladium dichloride | |
CAS RN |
87936-24-1 | |
Record name | 6-Methyl-2-aminopyridine palladium dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087936241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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